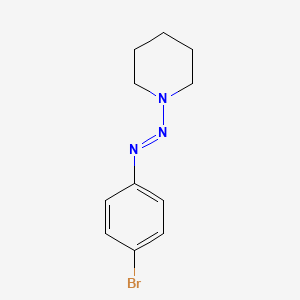![molecular formula C11H15N5O B12495045 8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that belongs to the class of triazolopyrazines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves the cyclization of 2-chloro-3-hydrazinopyrazine. This intermediate is obtained from 2,3-dichloropyrazine and undergoes cyclization through the action of carbonic acid halo anhydrides, followed by hydrolysis and subsequent alkylation . The reaction conditions often include the use of ethanol as a solvent and refluxing at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
8-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclization, carbonic acid halo anhydrides for ring closure, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Industry: Used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the activity of c-Met and VEGFR-2 kinases. These kinases are involved in cell proliferation, survival, and angiogenesis. By binding to the active sites of these enzymes, 8-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one disrupts their signaling pathways, leading to reduced tumor growth and angiogenesis .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Exhibits enzyme inhibitory activities and potential therapeutic applications.
Uniqueness
8-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one stands out due to its dual inhibitory action on c-Met and VEGFR-2 kinases, which is not commonly observed in similar compounds. This dual inhibition makes it a potent candidate for overcoming drug resistance in cancer therapies .
Propiedades
Fórmula molecular |
C11H15N5O |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
8-(azepan-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C11H15N5O/c17-11-14-13-10-9(12-5-8-16(10)11)15-6-3-1-2-4-7-15/h5,8H,1-4,6-7H2,(H,14,17) |
Clave InChI |
LKGJZDFCQITWHY-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NC=CN3C2=NNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494976.png)
![N-(3-Fluorophenyl)-2-{N-[(4-fluorophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B12494982.png)
![3-[(3,4-dimethoxyphenyl)carbonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B12494991.png)
![5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12494996.png)
![3-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495000.png)

![3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one](/img/structure/B12495016.png)
![1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495017.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12495046.png)
![6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12495053.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12495060.png)

